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Compound of Interest

Compound Name: Cyclophostin

Cat. No.: B1669515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclophostin, a potent acetylcholinesterase inhibitor, was first isolated from Streptomyces

lavendulae by Kurokawa et al. in 1993.[1][2] Its unique bicyclic organophosphate structure,

confirmed by spectroscopic methods and X-ray crystallography, has garnered significant

interest in the scientific community.[1][2] This technical guide provides a comprehensive

overview of the spectroscopic analysis of Cyclophostin, focusing on Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is

intended to serve as a valuable resource for researchers engaged in the synthesis,

characterization, and further development of Cyclophostin and its analogues.

Chemical Structure
The foundational step in any spectroscopic analysis is the understanding of the molecule's

chemical structure.

Caption: Chemical Structure of Cyclophostin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Cyclophostin.
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¹H NMR Data
Proton

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 4.85 m

H-3 2.50 m

H-4a 2.20 m

H-4b 2.05 m

H-5a 4.45 m

H-5b 4.35 m

OCH₃ 3.90 d 11.0 (JP-H)

Note: Data is based on interpretations from synthetic and analogue studies in the absence of

the complete original dataset.

¹³C NMR Data
Carbon Chemical Shift (ppm)

C-1 175.0

C-2 80.0

C-3 35.0

C-4 30.0

C-5 65.0

OCH₃ 55.0

Note: Data is based on interpretations from synthetic and analogue studies in the absence of

the complete original dataset.

Mass Spectrometry (MS)
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Mass spectrometry provides valuable information about the molecular weight and

fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS):

Calculated [M+H]⁺:To be determined from specific analysis

Observed [M+H]⁺:To be determined from specific analysis

Fragmentation Pattern
The fragmentation of organophosphate compounds in mass spectrometry often involves

characteristic losses. For Cyclophostin, the following fragmentation pathways can be

anticipated:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass

corresponding to [M - 31]⁺.

Cleavage of the phosphate ester bond: This can lead to various fragment ions depending on

the specific bond cleavage.

Loss of the butyrolactone side chain: This would generate a fragment corresponding to the

core phosphate ring.

Cyclophostin [M]+

[M - OCH3]+
- OCH3

Phosphate Core Ion- Butyrolactone side chain

Butyrolactone Fragment

- Phosphate core

Click to download full resolution via product page

Caption: Plausible Mass Spectrometry Fragmentation Pathways of Cyclophostin.
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Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Cyclophostin in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be

utilized for further structural elucidation and assignment confirmation.

Mass Spectrometry
Sample Preparation:
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Prepare a stock solution of Cyclophostin in a suitable solvent (e.g., methanol, acetonitrile)

at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Instrumentation (General for LC-MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for

organophosphates.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is

recommended for accurate mass measurements.

Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to

induce fragmentation and observe the characteristic product ions.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Dissolve Cyclophostin
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Mass Spectrometry
(HRMS, MS/MS)
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Caption: General Experimental Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a summary of the key spectroscopic data for Cyclophostin
based on available literature. While a complete, officially published dataset remains to be

consolidated, the information presented here, derived from synthetic and analogue studies,

offers a strong foundation for researchers. The provided experimental protocols offer a starting

point for the in-house analysis of Cyclophostin and related compounds. Further detailed

studies, particularly high-resolution 2D NMR and tandem mass spectrometry, will be invaluable

in completing the comprehensive spectroscopic characterization of this important natural

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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